N-diethoxyphosphoryl-1-(furan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-diethoxyphosphoryl-1-(furan-2-yl)methanamine is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phosphoryl group, which is a phosphorus atom bonded to oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-diethoxyphosphoryl-1-(furan-2-yl)methanamine typically involves the reaction of furan-2-carbaldehyde with diethyl phosphoramidate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-diethoxyphosphoryl-1-(furan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-diethoxyphosphoryl-1-(furan-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-diethoxyphosphoryl-1-(furan-2-yl)methanamine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The phosphoryl group can participate in phosphorylation reactions, affecting various signaling pathways in cells . These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines: These compounds also contain a furan ring and exhibit similar biological activities.
Furan-2-carbaldehyde derivatives: These compounds share the furan ring structure and are used in similar applications.
Uniqueness
N-diethoxyphosphoryl-1-(furan-2-yl)methanamine is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and biological applications .
Properties
CAS No. |
62420-98-8 |
---|---|
Molecular Formula |
C9H16NO4P |
Molecular Weight |
233.20 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C9H16NO4P/c1-3-13-15(11,14-4-2)10-8-9-6-5-7-12-9/h5-7H,3-4,8H2,1-2H3,(H,10,11) |
InChI Key |
HPNOXSHQSZAODP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NCC1=CC=CO1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.